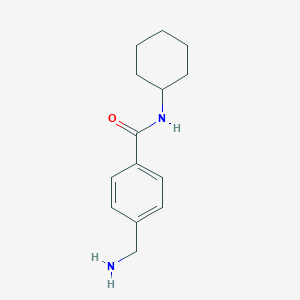

N-Cyclohexyl 4-(aminomethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Cyclohexyl 4-(aminomethyl)benzamide is an organic compound that features a benzamide core with an aminomethyl group at the para position and a cyclohexyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl 4-(aminomethyl)benzamide typically involves the following steps:

Formation of 4-(Aminomethyl)benzoic Acid: This can be achieved through the reduction of 4-(Nitromethyl)benzoic acid using hydrogen gas in the presence of a palladium catalyst.

Amidation Reaction: The 4-(Aminomethyl)benzoic acid is then reacted with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl 4-(aminomethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form the corresponding imine or nitrile.

Reduction: The carbonyl group of the amide can be reduced to form the corresponding amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of imine or nitrile derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of nitro or halogenated derivatives of the benzamide core.

Scientific Research Applications

N-Cyclohexyl 4-(aminomethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyclohexyl 4-(aminomethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the cyclohexyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

4-(Aminomethyl)benzoic Acid: Lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in binding to certain targets.

N-Cyclohexylbenzamide: Lacks the aminomethyl group, reducing its ability to form hydrogen bonds with target proteins.

4-(Aminomethyl)benzamide: Similar structure but without the cyclohexyl group, which may affect its binding affinity and specificity.

Uniqueness

N-Cyclohexyl 4-(aminomethyl)benzamide is unique due to the presence of both the aminomethyl and cyclohexyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and organic synthesis.

Biological Activity

N-Cyclohexyl 4-(aminomethyl)benzamide is a compound that belongs to the family of 4-(aminomethyl)benzamide derivatives, which have garnered significant attention for their diverse biological activities, particularly in antiviral and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to the nitrogen atom of the amide functional group, which is linked to a benzene ring bearing an aminomethyl substituent. This structural configuration is believed to enhance its interaction with biological targets, contributing to its pharmacological properties.

Antiviral Activity

Recent studies have demonstrated that various 4-(aminomethyl)benzamide derivatives exhibit potent antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses. For instance, compounds similar to this compound have shown effective inhibition of viral entry in Vero cells, with EC50 values below 10 μM for both EBOV and MARV strains . The mechanism of action involves blocking the fusion process necessary for viral entry into host cells.

Table 1: Antiviral Activity of 4-(Aminomethyl)benzamide Derivatives

| Compound | Virus Type | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| CBS1118 | Ebola Virus | <10 | Inhibition of viral entry |

| CBS1120 | Marburg Virus | <10 | Inhibition of viral entry |

Anticancer Activity

In addition to antiviral effects, this compound and its analogs have been evaluated for anticancer properties. A study synthesized various derivatives containing the 4-(aminomethyl)benzamide moiety and assessed their cytotoxicity against multiple cancer cell lines. Notably, compounds exhibited significant inhibition against receptor tyrosine kinases (RTKs), such as EGFR and HER-2, with some achieving over 90% inhibition at low concentrations (10 nM) .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Target Kinase | Inhibition (%) at 10 nM |

|---|---|---|

| Compound 11 | EGFR | 91 |

| Compound 13 | HER-2 | 92 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific protein targets. Molecular docking studies have indicated that the compound can effectively bind to active sites of various kinases, suggesting a mechanism that involves competitive inhibition . Furthermore, the structural flexibility provided by the aminomethyl group allows for optimal positioning within these binding sites.

Case Studies

- Ebola Virus Inhibition : A detailed investigation into the inhibitory effects of this compound on Ebola virus entry revealed that it significantly reduced viral load in treated cells compared to controls. The study highlighted its potential as a lead compound for developing therapeutic agents against filovirus infections .

- Cancer Cell Line Studies : In vitro assays demonstrated that derivatives of this compound effectively inhibited cell proliferation in several cancer models. The compounds were tested against both hematological and solid tumor cell lines, showcasing their broad-spectrum anticancer activity .

Properties

IUPAC Name |

4-(aminomethyl)-N-cyclohexylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXZSNPECKQERD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.